Benzo[b]thiophene-4-acetyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzo[b]thiophene-4-acetyl chloride is an organic compound belonging to the class of benzothiophenes, which are sulfur-containing heterocycles. This compound is characterized by the presence of an acetyl chloride group attached to the fourth position of the benzo[b]thiophene ring. Benzothiophenes are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzo[b]thiophene-4-acetyl chloride typically involves the acylation of benzo[b]thiophene. One common method is the Friedel-Crafts acylation, where benzo[b]thiophene reacts with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetyl chloride .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: Benzo[b]thiophene-4-acetyl chloride undergoes various chemical reactions, including:
Substitution: The acetyl chloride group can be substituted with nucleophiles such as amines or alcohols to form amides or esters, respectively.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, under acidic or basic conditions.
Reduction: LiAlH4, sodium borohydride (NaBH4), under anhydrous conditions.
Substitution: Amines, alcohols, under basic or neutral conditions.
Major Products:
Oxidation: Benzo[b]thiophene-4-acetic acid.
Reduction: Benzo[b]thiophene-4-ethyl alcohol.
Substitution: Benzo[b]thiophene-4-amides, benzo[b]thiophene-4-esters.
Scientific Research Applications
Benzo[b]thiophene-4-acetyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of benzo[b]thiophene-4-acetyl chloride is primarily based on its reactivity as an acylating agent. The acetyl chloride group can react with nucleophiles, leading to the formation of various derivatives. In biological systems, these derivatives can interact with specific molecular targets, such as enzymes or receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Benzo[b]thiophene: The parent compound, lacking the acetyl chloride group, is less reactive but serves as a precursor for various derivatives.
Benzo[b]thiophene-2-carboxylic acid: Another derivative with a carboxylic acid group at the second position, used in different synthetic applications.
Benzo[b]thiophene-3-acetyl chloride: Similar to benzo[b]thiophene-4-acetyl chloride but with the acetyl chloride group at the third position, leading to different reactivity and applications.
Properties
CAS No. |
98994-31-1 |
---|---|
Molecular Formula |
C10H7ClOS |
Molecular Weight |
210.68 g/mol |
IUPAC Name |
2-(1-benzothiophen-4-yl)acetyl chloride |
InChI |
InChI=1S/C10H7ClOS/c11-10(12)6-7-2-1-3-9-8(7)4-5-13-9/h1-5H,6H2 |
InChI Key |
BDYPPWZVYZVDKV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C=CSC2=C1)CC(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.